3-Iodo-2-(trifluoromethoxy)pyridine
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Overview
Description
3-Iodo-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by iodine and trifluoromethoxy groups, respectively. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
For example, 3-iodopyridine can be synthesized by halogenating pyridine with iodine at the third position . The trifluoromethoxy group can then be introduced using various fluorinating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of 3-Iodo-2-(trifluoromethoxy)pyridine often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .
Scientific Research Applications
3-Iodo-2-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Iodo-2-(trifluoromethoxy)pyridine exerts its effects is primarily through its reactivity in chemical reactions. The iodine and trifluoromethoxy groups influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles . The compound can interact with various molecular targets, depending on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: Similar in structure but lacks the trifluoromethoxy group, making it less reactive in certain types of reactions.
2-Iodo-3-(trifluoromethoxy)pyridine: An isomer with the iodine and trifluoromethoxy groups at different positions, leading to different reactivity and applications.
3-Fluoro-2-iodopyridine: Contains a fluorine atom instead of a trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
3-Iodo-2-(trifluoromethoxy)pyridine is unique due to the presence of both iodine and trifluoromethoxy groups, which impart distinct electronic and steric properties to the molecule. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C6H3F3INO |
---|---|
Molecular Weight |
288.99 g/mol |
IUPAC Name |
3-iodo-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H |
InChI Key |
KLPVLUKYOFCVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)I |
Origin of Product |
United States |
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